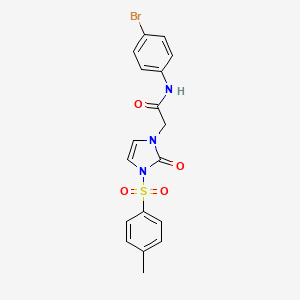

![molecular formula C17H11N3OS2 B2890420 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 477326-80-0](/img/structure/B2890420.png)

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the linear formula C14H10N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials and for their biological potential . A structural study has been carried out on N - (1,3-benzothiazol-2-yl)-4- (halogenobenzenesulfonyl)-hydrazides .Chemical Reactions Analysis

Benzothiazole derivatives have been investigated extensively and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .科学的研究の応用

Anti-Inflammatory Properties

Benzothiazole derivatives have been studied for their potential anti-inflammatory effects. Novel compounds synthesized from benzothiazole have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process . These findings suggest that N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide could be a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

The benzothiazole moiety is known to possess antimicrobial properties. Research has indicated that benzothiazole derivatives can act as bacterial DNA gyrase B inhibitors, which is crucial in the replication of bacterial DNA . This property could be harnessed to develop new antibiotics that target resistant strains of bacteria.

Antitumor and Cytotoxic Activity

Compounds containing the benzothiazole structure have been evaluated for their antitumor and cytotoxic activities. These compounds have shown potential in inhibiting the proliferation of various cancer cell lines, indicating that N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide could be explored further for cancer treatment applications .

Neuroprotective Effects

Thiazole derivatives have been associated with neuroprotective effects. They have been studied for their potential to protect neuronal cells against damage and degeneration. This could lead to applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Optical Materials

Benzothiazole compounds have been investigated for their use in optical materials due to their unique light-emitting properties. They have potential applications in organic light-emitting diodes (OLEDs) and other photonic devices .

Antiviral Properties

Some benzothiazole derivatives have demonstrated antiviral activities, including against HIV. The exploration of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide in this context could contribute to the development of new antiviral medications .

Analgesic Effects

The analgesic properties of thiazole derivatives have been documented, suggesting their use in pain management. Further research into the specific mechanisms of action of benzothiazole compounds could lead to new pain-relieving drugs .

Antioxidant Capacity

Thiazoles are also known for their antioxidant capacity, which is important in combating oxidative stress in the body. This property could be beneficial in developing treatments for conditions caused by oxidative damage .

作用機序

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to exhibit antibacterial activity, potentially by interacting with bacterial membranes and regulating siderophore biosynthesis and heme regulation .

Biochemical Pathways

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on similar benzothiazole derivatives indicated that they showed a favourable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Like all chemical compounds, its action, efficacy, and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3OS2/c21-15(11-6-2-1-3-7-11)20-17-19-13(10-22-17)16-18-12-8-4-5-9-14(12)23-16/h1-10H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCLDVJKWDDFDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2890337.png)

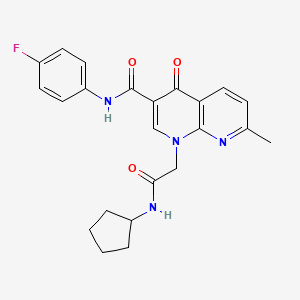

![N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890340.png)

![4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2890341.png)

![4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2890345.png)

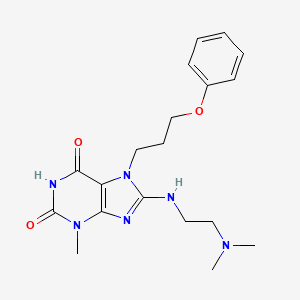

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2890348.png)

![2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2890350.png)

![7-(azepan-1-ylsulfonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2890356.png)

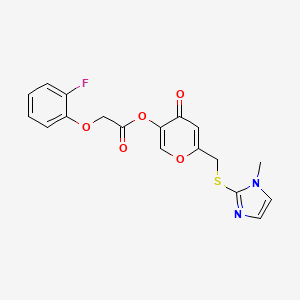

![(1-Methylsulfonylpiperidin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2890358.png)

![2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B2890359.png)